3-Ethoxyaniline
Overview
Description
3-Ethoxyaniline is a chemical compound that is not directly mentioned in the provided papers, but its structural analogs and derivatives are extensively studied. The papers focus on the synthesis, molecular structure analysis, and chemical reactions of compounds related to 3-ethoxyaniline, which can provide insights into its properties and potential applications.
Synthesis Analysis
The synthesis of compounds related to 3-ethoxyaniline involves various chemical reactions. For instance, the synthesis of 3-substituted-6-(3-ethyl-4-methylanilino)uracils (EMAU) is achieved through direct alkylation and subsequent heating with a mixture of 3-ethyl-4-methylaniline and its hydrochloride . Another synthesis approach for related compounds includes a one-pot synthesis method that avoids the use of expensive catalysts and reduces the usage of organic solvents, which is suitable for large-scale production . Additionally, the synthesis of 5-(ethylsulfonyl)-2-methoxyaniline, a pharmacologically significant fragment, is described starting from commercially available precursors in a multi-step process with a good overall yield .
Molecular Structure Analysis
Spectroscopic methods such as FT-IR, FT-Raman, and NMR, along with computational studies, are used to analyze the molecular structure of compounds similar to 3-ethoxyaniline. The molecular geometry, vibrational frequencies, and electronic properties of 3-methoxyaniline, a close relative to 3-ethoxyaniline, have been studied using Hartree–Fock and density functional theory methods . These studies provide a detailed understanding of the molecular structure and can be extrapolated to understand the structure of 3-ethoxyaniline.
Chemical Reactions Analysis
The chemical behavior of related compounds under various conditions has been investigated. For example, the reactivity of 2-ethoxy-(4H)-3,1-benzoxazin-4-one with different nitrogen and sulfur nucleophiles has been explored, leading to the formation of novel quinazoline and quinazolinone derivatives with antimicrobial activity . These studies highlight the potential chemical reactions that 3-ethoxyaniline could undergo and its possible applications in synthesizing biologically active molecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds structurally related to 3-ethoxyaniline are inferred from their synthesis and molecular structure analysis. The solubility, reactivity, and stability of these compounds can be deduced from the synthesis conditions and the molecular interactions observed in the structural analysis. For instance, the solubility of the compounds in different solvents and their stability under various temperatures can be estimated . The spectroscopic analysis provides information on the vibrational and electronic properties, which are crucial for understanding the physical properties of these compounds .
Scientific Research Applications
Corrosion Protection
3-Ethoxyaniline derivatives, specifically poly(o-ethoxyaniline) (POEA) coatings, have shown promising results in protecting copper against corrosion. The coatings synthesized through electrochemical polymerization exhibit significant ability to protect copper in harsh environments, reducing the corrosion rate by a considerable factor (Chaudhari & Patil, 2007).
Chemical Sensing
Compounds derived from 3-ethoxyaniline have been developed as selective and sensitive probes for detecting bivalent copper ions. These probes demonstrate on-site visual detection capabilities with absorption and fluorescence intensity changes, highlighting their potential in chemical sensing applications (Gawale et al., 2019).
Polymer Science
Studies in polymer science have utilized 3-ethoxyaniline derivatives for various purposes. For instance, 3-ethoxy-4-n-decyloxy-anilionmethylene-malonic acid diethyl ester was synthesized through a novel route, emphasizing its relevance in large-scale production and applications in polymer chemistry (Zhi-hua, 2013).
Chiroptical Properties
Research on optically active poly(o-ethoxyaniline) (PEOA) has shed light on its chiroptical properties, which are significant in materials science. The synthesis of PEOA in the presence of chiral dopants and the examination of its optically active forms open avenues for its use in advanced materials (Su & Kuramoto, 2001).
Safety and Hazards
3-Ethoxyaniline is toxic if swallowed, in contact with skin, or if inhaled . It may cause damage to organs through prolonged or repeated exposure . It is also combustible .
Relevant Papers One relevant paper is "Micromorphology and microtexture evaluation of poly(o-ethoxyaniline)" . This paper investigates the morphology and microtexture of poly(o-ethoxyaniline) thin films. Another relevant paper is “Synthesis of anilines” which provides a general overview of the reactions of anilines .
Mechanism of Action
Target of Action
3-Ethoxyaniline, also known as m-Phenetidine , is a chemical compound used in organic synthesis
Mode of Action
As a general characteristic of aniline derivatives, it can participate in various chemical reactions, such as nucleophilic substitution . It can also undergo oxidation and reduction reactions, which may alter its interaction with its targets .
Biochemical Pathways
Aniline derivatives are known to be involved in various biochemical processes, including the synthesis of polymers like polyaniline .
Pharmacokinetics
It’s known that the compound is a liquid at room temperature with a density of 1032 g/mL at 25 °C . Its boiling point is 248 °C , indicating that it can be volatile under certain conditions.
Result of Action
It’s used as a starting reagent in the synthesis of 1,2,3,4-tetrahydroacridinylhydrazides , suggesting that it can contribute to the formation of complex organic compounds.
Action Environment
The action, efficacy, and stability of 3-Ethoxyaniline can be influenced by various environmental factors. For instance, it’s sensitive to prolonged exposure to light and air, which can cause it to turn brown . Moreover, it’s slightly soluble in water , which can affect its distribution and availability in aqueous environments.
properties
IUPAC Name |
3-ethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c1-2-10-8-5-3-4-7(9)6-8/h3-6H,2,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZAHYDFZNTGKE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Record name | M-PHENETIDINE | |
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DSSTOX Substance ID |
DTXSID0025862 | |
Record name | 3-Ethoxyaniline | |
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Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
M-phenetidine is a dark red liquid. (NTP, 1992), Dark red liquid; [CAMEO] Clear light brown viscous liquid; [Sigma-Aldrich MSDS] | |
Record name | M-PHENETIDINE | |
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Record name | m-Phenetidine | |
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Boiling Point |
478 °F at 760 mmHg (NTP, 1992) | |
Record name | M-PHENETIDINE | |
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Flash Point |
greater than 235 °F (NTP, 1992) | |
Record name | M-PHENETIDINE | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992) | |
Record name | M-PHENETIDINE | |
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Density |
1.032 (NTP, 1992) - Denser than water; will sink | |
Record name | M-PHENETIDINE | |
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Vapor Pressure |
1 mmHg at 153 °F ; 5 mmHg at 202.5 °F; 760 mmHg at 442 °F (NTP, 1992) | |
Record name | M-PHENETIDINE | |
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Product Name |
3-Ethoxyaniline | |
CAS RN |
621-33-0 | |
Record name | M-PHENETIDINE | |
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Record name | 3-Ethoxybenzenamine | |
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Record name | 3-Ethoxyaniline | |
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Record name | m-Phenetidine | |
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Record name | Benzenamine, 3-ethoxy- | |
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Record name | 3-Ethoxyaniline | |
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Record name | m-phenetidine | |
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Record name | 3-ETHOXYANILINE | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can 3-Ethoxyaniline be differentiated from other molecules with the same mass in analytical chemistry?
A1: Yes, 3-Ethoxyaniline can be distinguished from other molecules possessing the same mass-to-charge ratio (isobaric ions) using a technique called ion trap mass spectrometry. By manipulating the geometry of the ion trap, specifically the z0 dimension, researchers can enhance chemical mass shifts caused by higher-order field components. [] This allows for the separation and resolution of isobaric ions, as demonstrated with 3-Ethoxyaniline and its isobar p-nitrotoluene. []
Q2: Does the structure of 3-Ethoxyaniline lend itself to potential applications in drug discovery?
A2: Yes, 3-Ethoxyaniline serves as a building block for synthesizing substituted aminoquinoxalines, a class of compounds with promising anticancer and antimicrobial properties. [] Specifically, reacting 3-Ethoxyaniline with a quinoxaline scaffold yields a novel aminoquinoxaline derivative. This derivative, along with others in its class, has been explored for its anticancer activity against various cancer cell lines, highlighting the potential of 3-Ethoxyaniline-derived compounds in medicinal chemistry. []
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